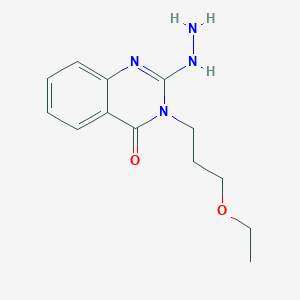

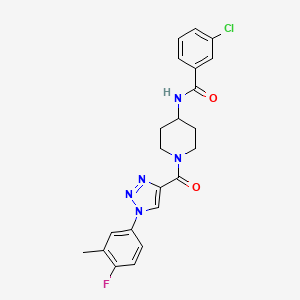

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-Ethoxypropylamine” is a clear colorless liquid . It is used as an intermediate in the production of dyestuff and cosmetics . It is also used to partially open the rigid oxetane chain and to identify Hsp70 modulators .

Synthesis Analysis

While specific synthesis methods for “3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one” were not found, “3-Ethoxypropylamine” can be synthesized from "3-Ethoxypropionitrile" .Molecular Structure Analysis

The molecular structure of a related compound, “3-Ethoxypropyl acetate”, has been analyzed . Its molecular formula is C7H14O3 .Physical and Chemical Properties Analysis

“3-Ethoxypropylamine” has a melting point of -70 °C, a boiling point of 136-138 °C (lit.), and a density of 0.861 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.418 (lit.) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

This compound serves as a precursor in the synthesis of novel chemical structures. For instance, reactions with aliphatic amines, ammonia, and hydrazine hydrate have led to the creation of new quinazolin-4-one derivatives, showcasing the compound's versatility in chemical transformations and the synthesis of complex molecules (P. Reddy & V. G. Reddy, 1990). Additionally, the compound's reactivity with ortho-esters and other chemical entities underlines its utility in generating a variety of fused isoquinolines and other heterocyclic systems, which are of interest for their potential biological activities (Enas M. Awad et al., 2002).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of this compound to explore their antimicrobial and antifungal effects. For example, new 3,4-dihydroquinazolin-4-one derivatives have been tested for their antimicrobial activities, revealing their potential as agents against various microbial strains. This underlines the compound's relevance in the development of new antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007). Furthermore, novel groups of quinazolin-4(3H)-one derivatives have been prepared and evaluated for their fungicidal activities, highlighting the compound's application in addressing fungal infections (M. El-Hashash et al., 2015).

Biological Activity Screening

The derivatives of this compound have been synthesized and screened for various biological activities, including their potential as analgesic, anticholinesterase, and antioxidant agents. This indicates the compound's significant role in medicinal chemistry, where its derivatives are explored for therapeutic properties (Arif Mermer et al., 2018). The wide range of activities investigated further emphasizes the importance of this compound and its derivatives in the development of new drugs and therapeutic agents.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-2-19-9-5-8-17-12(18)10-6-3-4-7-11(10)15-13(17)16-14/h3-4,6-7H,2,5,8-9,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPMKWHHVJZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328120 |

Source

|

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852399-86-1 |

Source

|

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2652610.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2652611.png)

![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2652622.png)

![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)

![N-[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2652631.png)